S-(1H-benzimidazol-2-yl) 3,5-bis(trifluoromethylsulfanyl)benzenecarbothioate
Overview
Description
S-(1H-benzimidazol-2-yl) 3,5-bis(trifluoromethylsulfanyl)benzenecarbothioate is a complex organic compound that features a benzimidazole moiety fused with a trifluoromethylsulfanyl-substituted benzenecarbothioate group. Benzimidazole derivatives are known for their broad spectrum of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
S-(1H-benzimidazol-2-yl) 3,5-bis(trifluoromethylsulfanyl)benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
S-(1H-benzimidazol-2-yl) 3,5-bis(trifluoromethylsulfanyl)benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of S-(1H-benzimidazol-2-yl) 3,5-bis(trifluoromethylsulfanyl)benzenecarbothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Trifluoromethylsulfanyl-substituted benzenes: Compounds with similar substituents but lacking the benzimidazole moiety
Uniqueness
S-(1H-benzimidazol-2-yl) 3,5-bis(trifluoromethylsulfanyl)benzenecarbothioate is unique due to its combined structural features, which confer enhanced biological activity and stability compared to its individual components .
Properties
IUPAC Name |
S-(1H-benzimidazol-2-yl) 3,5-bis(trifluoromethylsulfanyl)benzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2OS3/c17-15(18,19)27-9-5-8(6-10(7-9)28-16(20,21)22)13(25)26-14-23-11-3-1-2-4-12(11)24-14/h1-7H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRCDWKSCODGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(=O)C3=CC(=CC(=C3)SC(F)(F)F)SC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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